4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one
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Overview
Description
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both imidazole and pyrrolidinone rings The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidinone ring is a common structural motif in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile precursor under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the pyrrolidinone moiety.
Substitution: Both the imidazole and pyrrolidinone rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.
Scientific Research Applications
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one: Similar structure but with different substituents.
4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one: Another variant with a methyl group instead of an ethyl group.
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring but differ in other structural aspects.
Uniqueness
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one is unique due to the combination of the imidazole and pyrrolidinone rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(3-ethylimidazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-2-12-6-10-5-8(12)7-3-9(13)11-4-7/h5-7H,2-4H2,1H3,(H,11,13) |
InChI Key |
BOBOGOQUPIGYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2CC(=O)NC2 |
Origin of Product |
United States |
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